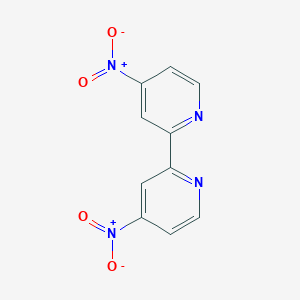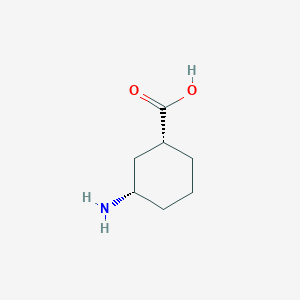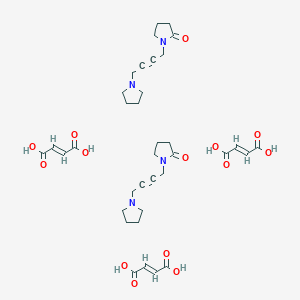![molecular formula C6H8N4O B097958 1,2,3,4-Tetrahydropyrazino[2,3-d]pyridazin-5(6H)-one CAS No. 17257-98-6](/img/structure/B97958.png)
1,2,3,4-Tetrahydropyrazino[2,3-d]pyridazin-5(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-Tetrahydropyrazino[2,3-d]pyridazin-5(6H)-one, also known as THPP, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. THPP is a bicyclic structure that contains a pyrazine and pyridazine ring fused together.
Mécanisme D'action
The mechanism of action of 1,2,3,4-Tetrahydropyrazino[2,3-d]pyridazin-5(6H)-one is not fully understood, but it is believed to act as a partial agonist at the dopamine D2 receptor and a full agonist at the serotonin 5-HT1A receptor. 1,2,3,4-Tetrahydropyrazino[2,3-d]pyridazin-5(6H)-one has also been shown to inhibit the activity of the enzyme monoamine oxidase-B (MAO-B), which is involved in the breakdown of dopamine and other neurotransmitters.
Effets Biochimiques Et Physiologiques
1,2,3,4-Tetrahydropyrazino[2,3-d]pyridazin-5(6H)-one has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter levels, the inhibition of pro-inflammatory cytokines, and the reduction of oxidative stress-induced damage. 1,2,3,4-Tetrahydropyrazino[2,3-d]pyridazin-5(6H)-one has also been shown to enhance cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1,2,3,4-Tetrahydropyrazino[2,3-d]pyridazin-5(6H)-one is its potential therapeutic applications in various disease states. However, limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
For 1,2,3,4-Tetrahydropyrazino[2,3-d]pyridazin-5(6H)-one research include investigating its potential use in the treatment of neurodegenerative diseases, exploring its effects on other neurotransmitter systems, and determining its safety and efficacy in human trials. Additionally, further research is needed to fully understand the mechanism of action of 1,2,3,4-Tetrahydropyrazino[2,3-d]pyridazin-5(6H)-one and to develop more efficient synthesis methods.
Méthodes De Synthèse
1,2,3,4-Tetrahydropyrazino[2,3-d]pyridazin-5(6H)-one can be synthesized using various methods, including the condensation of 2-aminopyridine with 2-cyanopyrazine in the presence of a suitable catalyst. Another method involves the reaction of 2-aminopyridine with ethyl acetoacetate to form 2-ethyl-3-(pyridin-2-yl) quinoxaline, which is then cyclized with hydrazine hydrate to produce 1,2,3,4-Tetrahydropyrazino[2,3-d]pyridazin-5(6H)-one.
Applications De Recherche Scientifique
1,2,3,4-Tetrahydropyrazino[2,3-d]pyridazin-5(6H)-one has shown potential in various scientific research applications, including its use as an antipsychotic, anticonvulsant, and anti-inflammatory agent. Studies have also shown that 1,2,3,4-Tetrahydropyrazino[2,3-d]pyridazin-5(6H)-one exhibits potent antioxidant activity and can protect against oxidative stress-induced damage. Additionally, 1,2,3,4-Tetrahydropyrazino[2,3-d]pyridazin-5(6H)-one has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
17257-98-6 |
|---|---|
Nom du produit |
1,2,3,4-Tetrahydropyrazino[2,3-d]pyridazin-5(6H)-one |
Formule moléculaire |
C6H8N4O |
Poids moléculaire |
152.15 g/mol |
Nom IUPAC |
2,3,4,7-tetrahydro-1H-pyrazino[2,3-d]pyridazin-8-one |
InChI |
InChI=1S/C6H8N4O/c11-6-5-4(3-9-10-6)7-1-2-8-5/h3,7-8H,1-2H2,(H,10,11) |
Clé InChI |
CLOSZVHPHZLFTH-UHFFFAOYSA-N |
SMILES isomérique |
C1CN=C2C(=CNNC2=O)N1 |
SMILES |
C1CNC2=C(N1)C=NNC2=O |
SMILES canonique |
C1CN=C2C(=CNNC2=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,7-Dimethylpyrimido[4,5-e][1,2,4]triazine-6,8-dione](/img/structure/B97875.png)









![5-Hydroxy-2-methyl-naphtho[1,2-b]furan-3-carboxylic acid](/img/structure/B97895.png)


![Dimethyl 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diyldiacetate](/img/structure/B97898.png)